molecular formula C17H12N2O5 B4655269 {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid

{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid

Cat. No. B4655269
M. Wt: 324.29 g/mol
InChI Key: GBMKTOFIRJRFHB-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid, also known as CNVPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNVPA is a derivative of phenoxyacetic acid and contains a nitrophenyl group and a cyano group in its structure.

Scientific Research Applications

{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and biological research. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors with high electron mobility. In photovoltaics, this compound has been used as a sensitizer in dye-sensitized solar cells, which showed improved efficiency compared to other sensitizers. In biological research, this compound has been studied for its potential anticancer properties and as a tool for studying protein-protein interactions.

Mechanism of Action

The exact mechanism of action of {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it has been reported that this compound can interact with proteins and enzymes in cells, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of enzymes such as glycogen synthase kinase-3β, which is involved in cancer cell proliferation. This compound has also been reported to induce apoptosis in cancer cells through the activation of caspases. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in various fields, making it a useful tool for researchers. However, this compound also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on {4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid. One potential direction is to investigate its potential applications in drug discovery and development. This compound has been shown to have potential anticancer properties, and further research could lead to the development of new cancer treatments. Another potential direction is to study the mechanism of action of this compound in more detail. Understanding how this compound interacts with proteins and enzymes in cells could lead to new insights into cellular processes and potential therapeutic targets. Finally, further research could be done to optimize the synthesis method for this compound to improve yields and purity.

properties

IUPAC Name

2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c18-10-14(13-2-1-3-15(9-13)19(22)23)8-12-4-6-16(7-5-12)24-11-17(20)21/h1-9H,11H2,(H,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMKTOFIRJRFHB-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(C=C2)OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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